Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)

Methyl 3-hydroxy-2-naphthoate structure
Methyl 3-hydroxy-2-naphthoate structure
商品名:Methyl 3-hydroxy-2-naphthoate
CAS番号:883-99-8
MF:C12H10O3
メガワット:202.206003665924
MDL:MFCD00004099
CID:40192
PubChem ID:70163

Methyl 3-hydroxy-2-naphthoate 化学的及び物理的性質

名前と識別子

    • methyl 3-hydroxy-2-naphthoate
    • 3-Hydroxy-2-naphthoic acid methyl ester
    • Methyl 2-hydroxy-3-naphthate
    • methyl 3-hydroxynaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
    • Methyl 2-hydroxy-3-naphthoate
    • Methyl 3-hydroxy-2-naphthalenecarboxylate
    • 2-Hydroxy-3-naphthoic acid methyl ester
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester
    • QCA37S018N
    • YVVBECLPRBAATK-UHFFFAOYSA-N
    • METHYL-3-HYDROXY-2-NAPHTHOATE
    • Oprea1_708489
    • methyl
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxynaphthalene-3-carboxylic acid methyl ester
    • 3-(Methoxycarbonyl)-2-naphthol
    • 3-Carbomethoxy-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester
    • Methyl 2-hydroxy-3-naphthoic acid
    • Methyl 2-hydroxynaphthalene-3-carboxylate
    • NSC 25175
    • 883-99-8
    • NS00039264
    • MFCD00004099
    • BBL000072
    • Z19713483
    • Methyl 3-hydroxy-2-naphthoate, 97%
    • CS-0070675
    • .beta.-Hydroxynaphthoic acid methyl ester
    • F17484
    • AKOS000121247
    • SR-01000319748
    • DTXSID8061260
    • STK331041
    • UNII-QCA37S018N
    • SR-01000319748-1
    • SCHEMBL441907
    • NSC25175
    • SY050153
    • DB-057066
    • InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • YVVBECLPRBAATK-UHFFFAOYSA-
    • ALBB-023364
    • AI3-30205
    • NSC-25175
    • EN300-15492
    • AS-47987
    • EINECS 212-936-9
    • methyl 3-hydroxyl-2-naphthoate
    • H0283
    • 2,3-HydroxynaphthoesA currencyuremethylester
    • F2182-0163
    • Methyl 3-hydroxy-2-naphthoate
    • MDL: MFCD00004099
    • インチ: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • InChIKey: YVVBECLPRBAATK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC
    • BRN: 1074526

計算された属性

  • せいみつぶんしりょう: 202.06300
  • どういたいしつりょう: 202.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 46.5
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1868 (rough estimate)
  • ゆうかいてん: 72.0 to 76.0 deg-C
  • ふってん: 205-207 °C(lit.)
  • フラッシュポイント: 205-207°C/160mm
  • 屈折率: 1.5440 (estimate)
  • PSA: 46.53000
  • LogP: 2.33200
  • ようかいせい: 未確定

Methyl 3-hydroxy-2-naphthoate セキュリティ情報

Methyl 3-hydroxy-2-naphthoate 税関データ

  • 税関コード:2918290000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

Methyl 3-hydroxy-2-naphthoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-250352-5g
Methyl 3-hydroxy-2-naphthoate,
883-99-8
5g
¥594.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141315-5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
5g
¥45 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141315-500g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
500g
¥2438.00 2024-04-27
Enamine
EN300-15492-10.0g
methyl 3-hydroxynaphthalene-2-carboxylate
883-99-8 95%
10.0g
$35.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141315-100g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
100g
¥451.00 2024-04-27
Life Chemicals
F2182-0163-1g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 95%+
1g
$21.0 2023-09-06
Life Chemicals
F2182-0163-5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 95%+
5g
$60.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62810-25g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 95%
25g
¥97.0 2023-09-07
TRC
M327133-500mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
500mg
$ 65.00 2022-06-04
TRC
M327133-250mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
250mg
$ 50.00 2022-06-04

Methyl 3-hydroxy-2-naphthoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
リファレンス
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  3.5 h, rt; rt
リファレンス
Necrosis Avidity of 99mTc(CO)3-Labeled Pamoic acid Derivatives: Synthesis and Preliminary Biological Evaluation in Animal Models of Necrosis
Fonge, Humphrey; et al, Bioconjugate Chemistry, 2007, 18(6), 1924-1934

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
1.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
リファレンス
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis(8-quinolinolato)copper Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 120 °C
1.2 Reagents: Sodium sulfite Solvents: Water
リファレンス
Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage
Zhu, Yan; et al, Journal of Organic Chemistry, 2013, 78(19), 9898-9905

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
リファレンス
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 15 min, 40 °C
リファレンス
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
リファレンス
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Phthalazines. XIV. Reaction of phthalazine 2-oxide with acetylenic dienophiles
Oishi, Etsuo; et al, Yakugaku Zasshi, 1983, 103(1), 34-42

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydride Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  -40 °C; 1 - 2 h, rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Water ;  30 min, -78 °C → -50 °C; 1 h, -50 °C
1.4 Solvents: Water ;  -50 °C
2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
2.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
リファレンス
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  90 min, rt
リファレンス
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 24 h, reflux; reflux → rt
1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ;  1 h, 0 °C
1.4 Reagents: N-Fluorobenzenesulfonimide ;  0 °C; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
リファレンス
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  0 °C; 10 min, 0 °C; 0 °C → reflux; overnight, reflux
リファレンス
Construction of C-N Atropisomers by Aminocatalytic Enantioselective Addition of Indole-2-carboxaldehydes to o-Quinone Derivatives
Corti, Vasco ; et al, Chemistry - A European Journal, 2022, 28(60),

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  10 min, 0 °C; 10 h, 0 °C → reflux
リファレンス
Organocatalytic atroposelective construction of axially chiral arylquinones
Zhu, Shuai; et al, Nature Communications, 2019, 10(1), 1-10

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydride ,  Copper, hexa-μ3-hydrohexakis(triphenylphosphine)hexa-, octahedro Solvents: Dimethyl sulfoxide ;  3.5 h, 25 °C
リファレンス
Nucleophilic partners in the tandem conjugate addition-Dieckmann condensation reaction. 1. Synthesis of 1,2,3-trisubstituted naphthalenes
Martinez, Aaron D.; et al, Journal of Organic Chemistry, 2004, 69(3), 991-992

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 - 3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
リファレンス
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Methyl 3-hydroxy-2-naphthoate Raw materials

Methyl 3-hydroxy-2-naphthoate Preparation Products

Methyl 3-hydroxy-2-naphthoate 関連文献

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(CAS:883-99-8)Methyl 3-hydroxy-2-naphthoate
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清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ